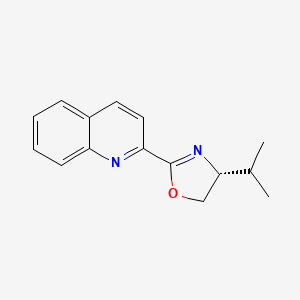
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” is a complex organic compound. It contains a quinoline moiety, which is an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” would require further analysis or computational modeling for a detailed understanding.Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . Various aryl alkynoates and alkynanilides undergo fast intramolecular reaction at room temperature in the presence of a catalytic amount of Pd (OAc) 2 and trifluoroacetic acid (TFA) as solvent to afford coumarins and quinolinones in good yields . The specific chemical reactions involving “®-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole” are not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Antimicrobial Properties
(R)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and its analogues have been researched for their antimicrobial properties. A study by Sanna et al. (1990) explored analogues of oxolinic acid, indicating their potential in selective antimicrobial activity against Escherichia coli (Sanna et al., 1990). Additionally, Machado et al. (2007) investigated the structure of a related compound, which may contribute to understanding its interactions in biological systems (Machado et al., 2007).
Catalytic Conversion of CO2
Nganga et al. (2021) studied rhenium tricarbonyl complexes coordinated by diimine ligands, including 2-(quinolin-2-yl)-4,5-dihydrooxazole, for catalyzing the reduction of CO2 to carbon monoxide and methane (Nganga et al., 2021).
Biological Effects and Physical-Chemical Properties
Kaplaushenko (2016) focused on the synthesis and physical-chemical properties of triazole-thiones derivatives, including those with quinoline-2-yl moieties, to evaluate their low toxicity and potential biological effects (Kaplaushenko, 2016).
Antimicrobial and Biological Activity
D'Souza et al. (2020) synthesized quinoline incorporated triazole derivatives, noting their significant biological activities, especially antimicrobial properties (D'Souza et al., 2020). Similarly, Holla et al. (2005) created substituted 1,2,3-triazoles with quinoline derivatives, assessing their antimicrobial potential (Holla et al., 2005).
Interaction with Aldehydes
Zozulynets et al. (2021) researched the synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its reactivity with aldehydes, which is relevant for the development of new compounds with potential biological activity (Zozulynets et al., 2021).
In Vitro Cytotoxic Properties
Korcz et al. (2018) investigated the cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones, which are relevant for understanding the biological interactions and potential therapeutic applications of quinoline derivatives (Korcz et al., 2018).
Propriétés
IUPAC Name |
(4R)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYFOHSQUOJAN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

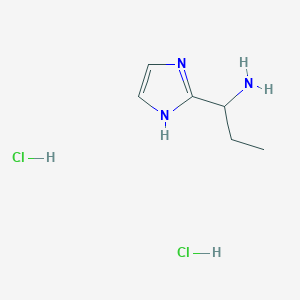
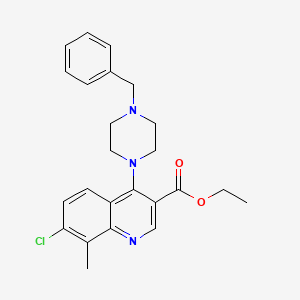
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

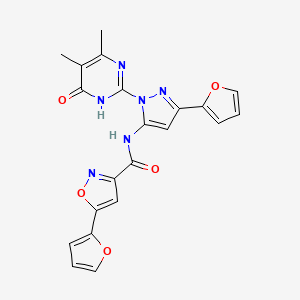
![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)


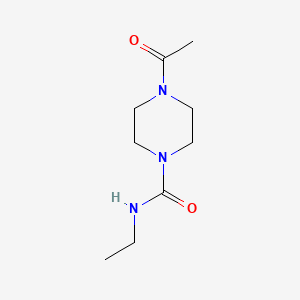
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2534135.png)
